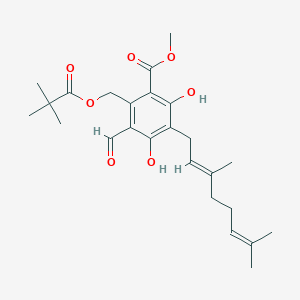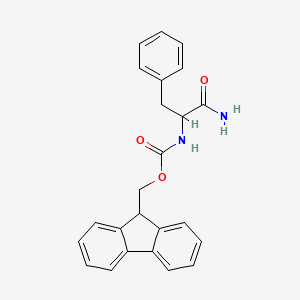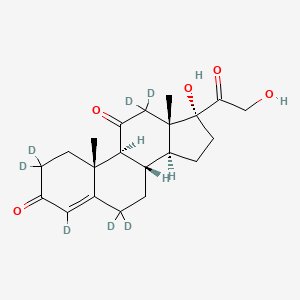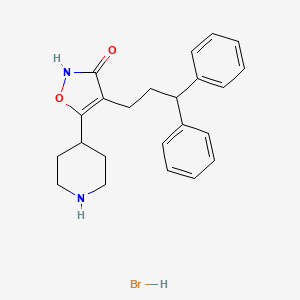
methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as aldehyde, hydroxyl, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate typically involves multiple steps:
Formation of the core benzoate structure: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the formyl group: This step can be performed using a Vilsmeier-Haack reaction, where the aromatic ring is formylated using a mixture of dimethylformamide and phosphorus oxychloride.
Addition of the dimethylocta-2,6-dien-1-yl group: This can be achieved through a Heck reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.
Esterification and hydroxylation: The final steps involve esterification to introduce the pivaloyloxy group and hydroxylation to add the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in the compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can also be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for conversion to chlorides, followed by reaction with amines.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure and multiple functional groups, this compound can serve as a lead compound for the development of new pharmaceuticals. Its potential biological activities could be explored for therapeutic applications.
Materials Science: The compound’s unique structure may impart interesting physical properties, making it useful in the development of new materials such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving the functional groups present in the molecule.
Mechanism of Action
The mechanism of action of methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxybenzoate: Lacks the pivaloyloxy group, which may affect its physical and chemical properties.
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-methylbenzoate: Has a methyl group instead of the pivaloyloxy group, which could influence its reactivity and biological activity.
Uniqueness
The presence of the pivaloyloxy group in methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate imparts unique steric and electronic properties to the molecule, potentially enhancing its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C25H34O7 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
methyl 5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-(2,2-dimethylpropanoyloxymethyl)-3-formyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C25H34O7/c1-15(2)9-8-10-16(3)11-12-17-21(27)18(13-26)19(14-32-24(30)25(4,5)6)20(22(17)28)23(29)31-7/h9,11,13,27-28H,8,10,12,14H2,1-7H3/b16-11+ |
InChI Key |
AEXPOCUESWSBMG-LFIBNONCSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C(=C(C(=C1O)C(=O)OC)COC(=O)C(C)(C)C)C=O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=C(C(=C1O)C(=O)OC)COC(=O)C(C)(C)C)C=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(R)-5-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11829599.png)

![6-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11829607.png)

![(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone](/img/structure/B11829614.png)
![6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11829621.png)
![N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B11829632.png)
![(E)-tert-butyl (4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate](/img/structure/B11829637.png)

![N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B11829644.png)
